4-Nitrobiphenyl-2-carboxylic acid

Overview

Description

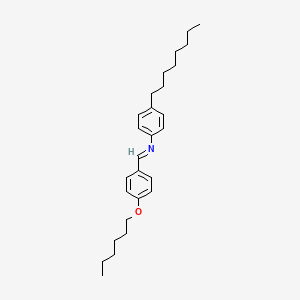

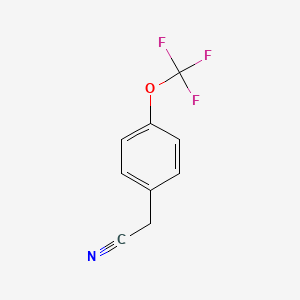

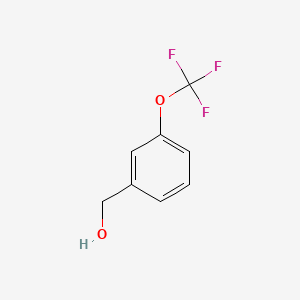

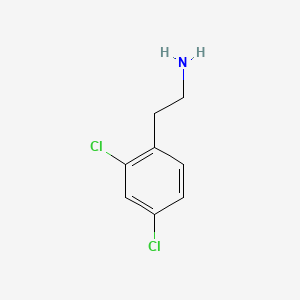

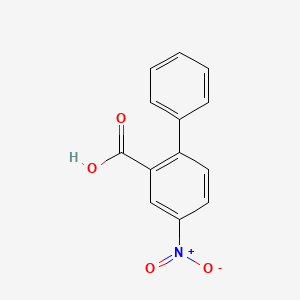

4-Nitrobiphenyl-2-carboxylic acid, also known as 4-nitro-2-carboxybiphenyl or 4-NCB, is an organic compound with the chemical formula C13H9NO4. It is a white to yellow, needle-like, crystalline solid .

Synthesis Analysis

The synthesis of carboxylic acids often involves the oxidation of compounds. Two useful procedures for preparing carboxylic acids involve the hydrolysis of nitriles and the carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound, and the carboxyl group eventually replaces the halogen .Molecular Structure Analysis

The molecular formula of 4-Nitrobiphenyl-2-carboxylic acid is C13H9NO4 . Its average mass is 243.215 Da and its monoisotopic mass is 243.053162 Da .Chemical Reactions Analysis

Carboxylic acids can undergo various types of reactions. They can form a carboxylate salt when deprotonated, which can then potentially react with an electrophile to complete a substitution of the hydroxyl hydrogen . They can also be reduced by reagents like LiAlH4 .Physical And Chemical Properties Analysis

Carboxylic acids, including 4-Nitrobiphenyl-2-carboxylic acid, are weak acids but are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises from the polar nature of the carbonyl group .Scientific Research Applications

Mesomorphic Phase Transitions

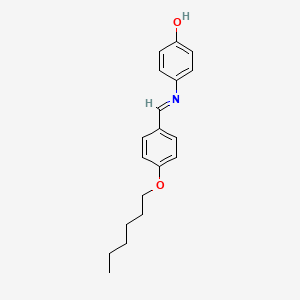

A study by Kutsumizu et al. (1994) explored the mesomorphic phase transitions of 4′-n-alkoxy-3′-nitrobiphenyl-4-carboxylic acids (ANBC), focusing on the D phase, which is optically isotropic. They found that the Sc-D phase transition temperature decreased with increasing carbon numbers in the alkoxy group, extending the temperature range of the D phase over 64° at n = 22. This research contributes to our understanding of the behavior of liquid crystals in various phases, which has implications for materials science and display technology applications (Kutsumizu, Yamada, & Yano, 1994).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-nitro-2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)12-8-10(14(17)18)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHCGDVQGIEGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977775 | |

| Record name | 4-Nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobiphenyl-2-carboxylic acid | |

CAS RN |

62199-60-4 | |

| Record name | (1,1'-Biphenyl)-2-carboxylic acid, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062199604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.